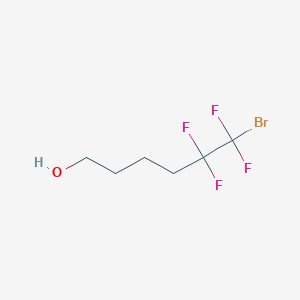
6-bromo-5,5,6,6-tetrafluorohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-5,5,6,6-tetrafluorohexan-1-ol is an organic compound with the molecular formula C6H9BrF4O It is characterized by the presence of four fluorine atoms and one bromine atom attached to a hexanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5,5,6,6-tetrafluorohexan-1-ol typically involves the fluorination and bromination of hexanol derivatives. One common method includes the reaction of hexanol with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-5,5,6,6-tetrafluorohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a fluorinated hexanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated hexanol derivatives.
Substitution: Formation of various substituted hexanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-bromo-5,5,6,6-tetrafluorohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-bromo-5,5,6,6-tetrafluorohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,6,6-Tetrafluorohexanol: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromohexanol: Lacks the fluorine atoms, leading to distinct chemical properties and uses.
5,5,6,6-Tetrafluoro-6-chlorohexanol:
Uniqueness
6-bromo-5,5,6,6-tetrafluorohexan-1-ol is unique due to the combination of fluorine and bromine atoms on the hexanol backbone. This unique substitution pattern imparts specific chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H9BrF4O |
|---|---|
Poids moléculaire |
253.03 g/mol |
Nom IUPAC |
6-bromo-5,5,6,6-tetrafluorohexan-1-ol |
InChI |
InChI=1S/C6H9BrF4O/c7-6(10,11)5(8,9)3-1-2-4-12/h12H,1-4H2 |
Clé InChI |
ZDABGWUMQNZNPK-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CC(C(F)(F)Br)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-one](/img/structure/B8608751.png)
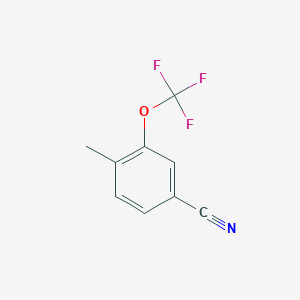
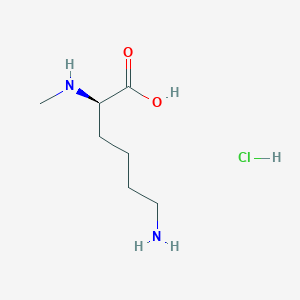
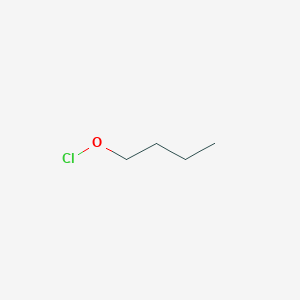
![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)
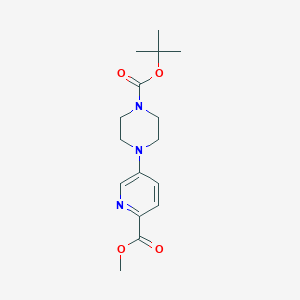

![(+)-{[7-Pyridin-3-yl-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8608814.png)

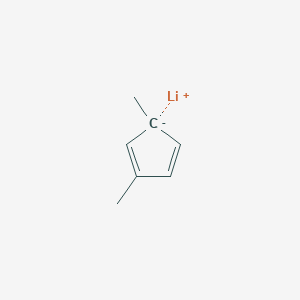
![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)
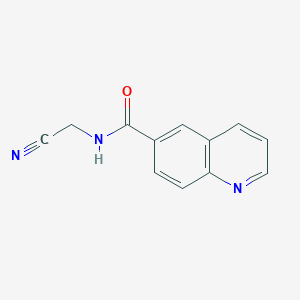

![1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
